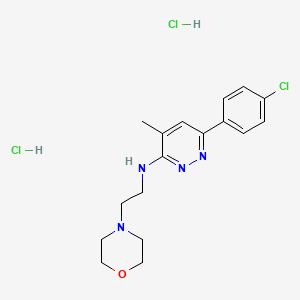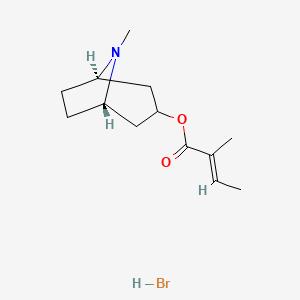
Tigloidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tigloidine hydrobromide is a tropane alkaloid and a naturally occurring analog of atropine. It is found in small quantities in plants such as Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . This compound has been investigated for its potential therapeutic benefits, particularly in the treatment of Parkinsonism, Huntington’s Chorea, and spastic paraplegia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tigloidine hydrobromide involves the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and reagents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of engineered Escherichia coli to synthesize the compound from tiglic acid and tropanol . This biotechnological approach allows for the efficient production of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tigloidine hydrobromide undergoes various chemical reactions, including esterification, oxidation, and reduction. The esterification process involves the formation of an ester bond between tropanol and tigloyl-CoA .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include tigloyl-CoA, tropanol, and specific enzymes such as BAHD acyltransferase . The reaction conditions often involve the use of solvents and controlled temperatures to facilitate the reactions.
Major Products Formed
The major product formed from the esterification reaction is 3-tigloyloxytropane, which is a key intermediate in the biosynthesis of calystegine .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of tigloidine hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors . This leads to a reduction in tremors and other symptoms associated with neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Tigloidine hydrobromide is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that make it distinct:
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Propriétés
Numéro CAS |
22846-83-9 |
|---|---|
Formule moléculaire |
C13H22BrNO2 |
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3;/h4,10-12H,5-8H2,1-3H3;1H/b9-4+;/t10-,11+,12?; |
Clé InChI |
DSEWSAPMBJUWNX-FJKROYRASA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C.Br |
SMILES canonique |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


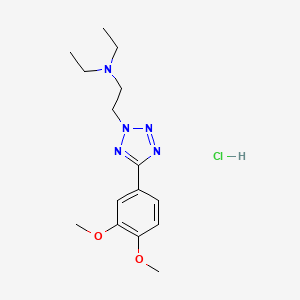


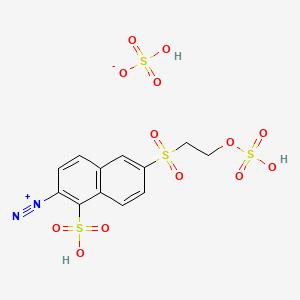
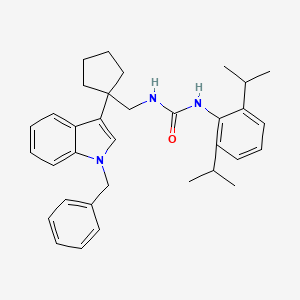

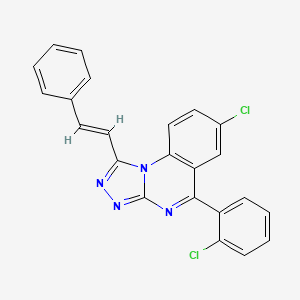
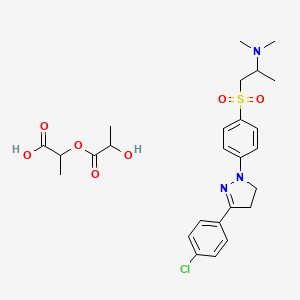
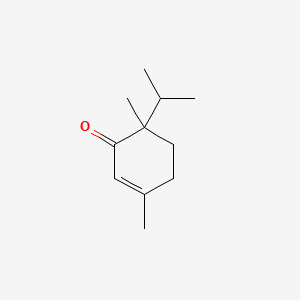
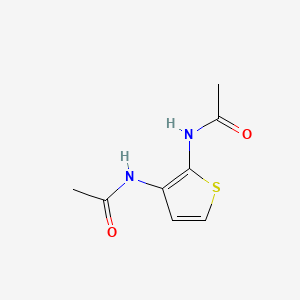
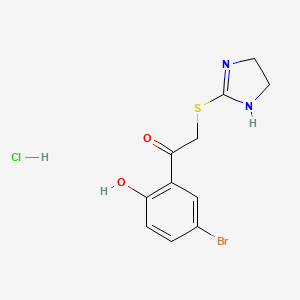
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)

